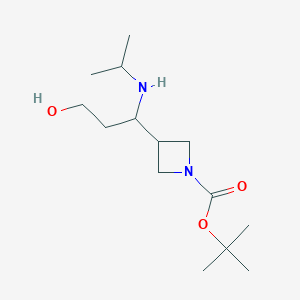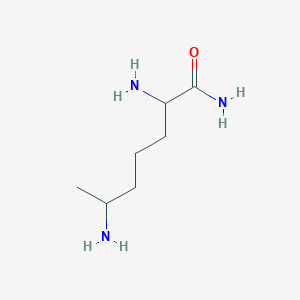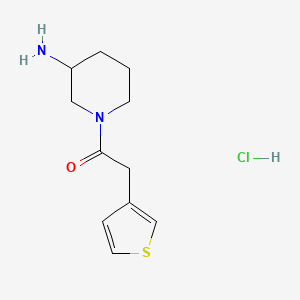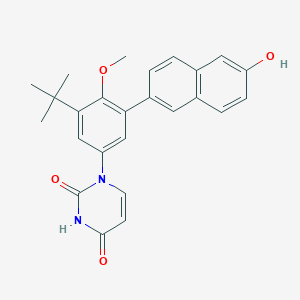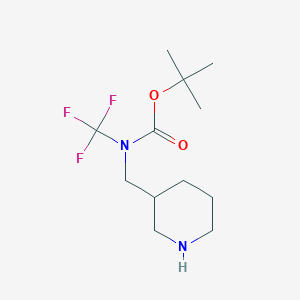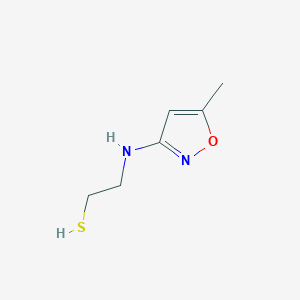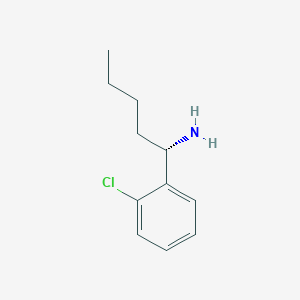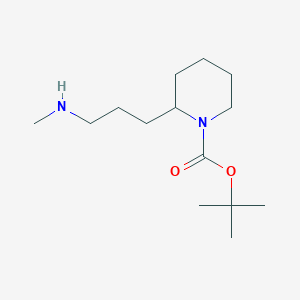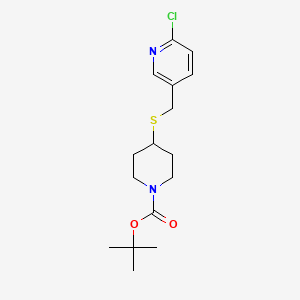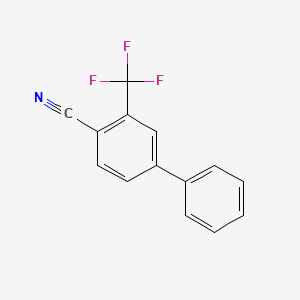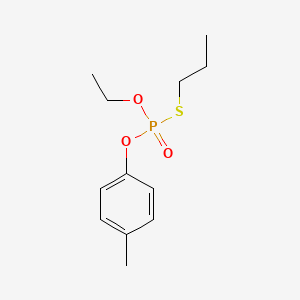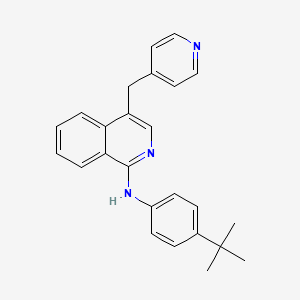
N-(4-(tert-Butyl)phenyl)-4-(pyridin-4-ylmethyl)isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine is a complex organic compound that features a combination of isoquinoline, pyridine, and tert-butylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Pyridine Group: The pyridine moiety can be introduced via nucleophilic substitution or coupling reactions.
Attachment of tert-Butylphenyl Group: The tert-butylphenyl group can be attached using Friedel-Crafts alkylation or similar methods.
Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-tert-butylphenyl)-4-((pyridin-3-yl)methyl)isoquinolin-1-amine: Similar structure with a different position of the pyridine group.
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)quinolin-1-amine: Similar structure with a quinoline core instead of isoquinoline.
Uniqueness
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C25H25N3 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-4-(pyridin-4-ylmethyl)isoquinolin-1-amine |
InChI |
InChI=1S/C25H25N3/c1-25(2,3)20-8-10-21(11-9-20)28-24-23-7-5-4-6-22(23)19(17-27-24)16-18-12-14-26-15-13-18/h4-15,17H,16H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
XJGOPYWCSIEHLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


